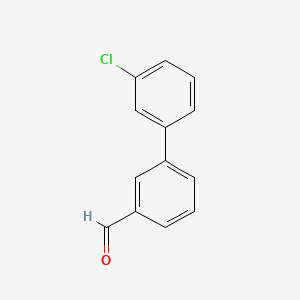

3-(3-Chlorophenyl)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chlorophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO/c14-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAQURWBRLRLXGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC=C2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362643 | |

| Record name | 3-(3-chlorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400745-60-0 | |

| Record name | 3-(3-chlorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 400745-60-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Chlorophenyl)benzaldehyde (CAS No. 400745-60-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Chlorophenyl)benzaldehyde, also known as 3'-Chlorobiphenyl-3-carbaldehyde, is a biphenyl carbaldehyde derivative with significant potential as a versatile building block in organic synthesis. Its structure, featuring two phenyl rings with chloro and formyl substituents, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The biphenyl core is a common motif in many pharmaceuticals, such as the anti-inflammatory drug flurbiprofen and the fungicide boscalid. The aldehyde group is highly reactive and can undergo a variety of transformations, including oxidation to carboxylic acids, reduction to alcohols, and condensation reactions to form Schiff bases or chalcones. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for designing reactions, understanding its behavior in different solvents, and ensuring safe handling.

| Property | Value | Source |

| CAS Number | 400745-60-0 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₁₃H₉ClO | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 216.66 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Boiling Point | 362.5°C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.214 g/cm³ | --INVALID-LINK-- |

| Purity | Typically ≥95% | --INVALID-LINK--, --INVALID-LINK-- |

Synthesis and Purification

The most common and efficient method for synthesizing this compound is through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.

A plausible and efficient synthetic route involves the coupling of 3-bromobenzaldehyde with 3-chlorophenylboronic acid.[1] The choice of a palladium catalyst and a suitable base is crucial for the success of this reaction.

Caption: Suzuki-Miyaura cross-coupling for synthesis.

Detailed Protocol for Suzuki-Miyaura Coupling

-

Reaction Setup: In a round-bottom flask, combine 3-bromobenzaldehyde (1.0 eq), 3-chlorophenylboronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).

-

Solvent and Base Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio), followed by the addition of a base like potassium carbonate (2.0-3.0 eq). The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields in biphasic systems.[2]

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 4-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic and Analytical Data

Characterization of this compound is crucial to confirm its identity and purity. The following spectroscopic techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aldehyde proton (a singlet around 9.9-10.1 ppm) and a complex pattern of aromatic protons in the range of 7.2-8.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the aldehyde group around 190-192 ppm, along with a series of signals for the aromatic carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1690-1715 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M⁺) expected at m/z 216.66.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable intermediate in the synthesis of various compounds with potential biological activity.

-

Scaffold for Novel Compounds: The biphenyl scaffold is a privileged structure in medicinal chemistry, and this compound provides a convenient starting point for the synthesis of new drug candidates. The aldehyde functionality allows for the introduction of diverse chemical moieties through reactions like reductive amination, Wittig reactions, and condensations.

-

Synthesis of Heterocyclic Compounds: Benzaldehyde derivatives are essential in the synthesis of various heterocyclic compounds which are core structures in many pharmaceuticals.[3]

-

Potential in Antidepressant Research: Trazodone analogues, which have shown dual 5-HT1A/5-HT7 affinity and antidepressant-like activity, have been synthesized using substituted phenylpiperazines.[2] this compound could serve as a precursor to similar structures.

References

Physical and chemical properties of 3-(3-Chlorophenyl)benzaldehyde

An In-Depth Technical Guide to 3-(3-Chlorophenyl)benzaldehyde: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 400745-60-0), a biphenyl carbaldehyde of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. The document delineates its physicochemical properties, outlines a robust synthetic methodology via Suzuki-Miyaura cross-coupling, and explores its chemical reactivity and potential applications. As a versatile bifunctional building block, this compound offers a unique combination of a reactive aldehyde group and a tunable biphenyl scaffold, making it a valuable precursor for complex molecular architectures. This guide is intended for scientists and drug development professionals, offering both foundational data and field-proven insights into the practical utilization of this compound.

Introduction

Contextualization within Biphenyl Carbaldehyde Chemistry

Biphenyls represent a privileged structural class in chemistry, characterized by two phenyl rings linked by a C-C single bond. This arrangement allows for rotational flexibility and electronic communication between the rings, leading to distinct chemical behaviors.[1] The introduction of a carbaldehyde (–CHO) group transforms the biphenyl into a highly versatile synthetic intermediate.[1] The aldehyde functionality is a reactive hub, amenable to a wide range of transformations including oxidation to carboxylic acids, reduction to alcohols, and condensation reactions to form Schiff bases or chalcones.[1] this compound is a member of this class, where the substitution pattern—a meta-chloro group on one ring and a meta-formyl group on the other—presents a unique electronic and steric profile for targeted synthesis.

Significance in Contemporary Organic Synthesis

The true value of this compound lies in its potential as a sophisticated building block. Substituted biphenyls are foundational to numerous commercial products, including the anti-inflammatory drug flurbiprofen and the fungicide boscalid.[1] The aldehyde handle on this specific compound provides a direct entry point for constructing more complex derivatives. Its structure is particularly relevant in drug discovery, where biphenyl moieties are often employed to probe hydrophobic pockets in protein targets, and in materials science, where such rigid scaffolds can be incorporated into novel polymers or ligands for catalysis.[1]

Chemical Identity and Physicochemical Properties

A precise understanding of the compound's fundamental properties is critical for its effective application in experimental design. The key identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 400745-60-0 | [1] |

| Molecular Formula | C₁₃H₉ClO | [2] |

| Molecular Weight | 216.66 g/mol | [2] |

| InChI | InChI=1S/C13H9ClO/c14-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-15/h1-9H | [1] |

| SMILES | C1=CC(=CC(=C1)C2=CC(=CC=C2)Cl)C=O | N/A |

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Appearance | Predicted: White to off-white solid or oil | Based on similar biphenyl compounds. |

| Boiling Point | Data not available | Expected to be >300 °C at atmospheric pressure. |

| Melting Point | Data not available | |

| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in water. | Based on its nonpolar biphenyl core.[3] |

Synthesis and Mechanistic Insights

Preferred Synthetic Route: The Suzuki-Miyaura Cross-Coupling

From a retrosynthetic perspective, the most efficient and reliable method for constructing the C-C bond between the two aryl rings of this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its remarkable functional group tolerance, mild reaction conditions, and high yields.[1] The choice of this pathway avoids the harsh conditions and poor regioselectivity associated with older methods like Friedel-Crafts arylations. A plausible and effective strategy involves coupling 3-bromobenzaldehyde with 3-chlorophenylboronic acid.[1]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

-

Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chlorophenylboronic acid (1.0 eq), 3-bromobenzaldehyde (1.1 eq), and potassium carbonate (2.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This step is critical as the palladium catalyst is oxygen-sensitive.

-

Solvent and Catalyst Addition: Add a degassed 4:1 mixture of Toluene and Water as the solvent. To this stirred suspension, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.02 - 0.05 eq).

-

Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure this compound.

The Suzuki-Miyaura Catalytic Cycle

The efficacy of this synthesis is rooted in a well-understood catalytic cycle. Understanding this mechanism allows for rational troubleshooting and optimization.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the orthogonal reactivity of its two key functional regions: the aldehyde group and the biphenyl system.

Reactivity of the Aldehyde Moiety

The aldehyde group is an electrophilic center, susceptible to nucleophilic attack. This reactivity is the basis for its most common and useful transformations.

-

Oxidation: Can be readily oxidized to the corresponding 3-(3-chlorophenyl)benzoic acid using standard oxidizing agents like potassium permanganate or Jones reagent. This provides access to a different class of biphenyl derivatives.

-

Reduction: Mild reducing agents such as sodium borohydride (NaBH₄) will selectively reduce the aldehyde to [3-(3-chlorophenyl)phenyl]methanol, providing a primary alcohol for further functionalization.

-

Condensation: Reacts with primary amines to form imines (Schiff bases), which are important intermediates for the synthesis of heterocyclic compounds and ligands.

-

Carbon-Carbon Bond Formation: Serves as an electrophile in reactions like the Wittig reaction to form alkenes, or in aldol-type condensations to build more complex carbon skeletons.[4]

Reactivity of the Biphenyl Core

The two aromatic rings can undergo electrophilic aromatic substitution (EAS). The substitution pattern will be directed by the existing groups. The formyl group is a meta-director and deactivating, while the chloro group is ortho-, para-directing but also deactivating. Further substitution via EAS would likely require forcing conditions and may lead to mixtures of isomers.

Analytical Characterization

Confirming the identity and purity of synthesized this compound requires a suite of spectroscopic techniques. The table below summarizes the expected spectral data based on its structure and data from analogous compounds.[5][6][7]

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | δ ~10.0 ppm (s, 1H): Aldehyde proton (CHO). Highly deshielded. δ ~7.4 - 8.0 ppm (m, 8H): Complex multiplet region for the eight non-equivalent aromatic protons on the two phenyl rings. |

| ¹³C NMR | δ ~192 ppm: Carbonyl carbon (C=O). δ ~125 - 145 ppm: Multiple signals for the 12 aromatic carbons, including the two ipso-carbons of the biphenyl linkage. |

| IR (Infrared) | ~1700 cm⁻¹ (strong): C=O stretch of the aromatic aldehyde. ~2820, 2720 cm⁻¹ (medium): C-H stretch (Fermi doublet) of the aldehyde. ~3100-3000 cm⁻¹ (medium): Aromatic C-H stretch. ~800-600 cm⁻¹ (strong): C-Cl stretch. |

| Mass Spec (MS) | M⁺ = 216.03: Molecular ion peak. The isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in a ~3:1 ratio) would be a key diagnostic feature. |

Applications in Research and Development

Precursor in Medicinal Chemistry

The biphenyl scaffold is a common feature in many approved drugs. This compound is an attractive starting point for generating libraries of novel compounds for biological screening. For example, it can be used to synthesize trazodone analogues, which have shown antidepressant-like activity by targeting serotonin receptors like 5-HT1A.[8] The aldehyde can be converted into various functional groups to explore structure-activity relationships (SAR) in lead optimization campaigns.

Building Block in Materials Science

The rigid and conjugated nature of the biphenyl core makes it suitable for applications in materials science. Derivatives of this compound could be explored for:

-

Ligand Synthesis: The aldehyde can be converted into chelating groups (e.g., imines, oximes) to create ligands for transition metal catalysts.[1]

-

Organic Electronics: The biphenyl structure could be incorporated into larger conjugated systems for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Safety, Handling, and Storage

Table 4: GHS Hazard Information (Inferred)

| Hazard | Classification | Precautionary Statements |

| Pictograms | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing vapor/mist.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing.[11]

-

Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and strong bases.[9]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

- 1. This compound | 400745-60-0 | Benchchem [benchchem.com]

- 2. 3-(4-Chlorophenyl)benzaldehyde | C13H9ClO | CID 1394238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chlorobenzaldehyde | CAS#:587-04-2 | Chemsrc [chemsrc.com]

- 4. nbinno.com [nbinno.com]

- 5. 3-Chlorobenzaldehyde(587-04-2) 1H NMR [m.chemicalbook.com]

- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lobachemie.com [lobachemie.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

3-(3-Chlorophenyl)benzaldehyde molecular weight and formula

An In-depth Technical Guide to 3-(3-Chlorophenyl)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted biphenyl carbaldehyde of significant interest in modern organic synthesis. The document details the compound's core physicochemical properties, spectroscopic signature, and principal synthetic methodologies, with a focus on the Suzuki-Miyaura cross-coupling reaction. We explore the mechanistic underpinnings of its synthesis, its potential applications as a versatile building block in medicinal chemistry and materials science, and essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.

Compound Identification and Physicochemical Properties

This compound, also known by its IUPAC name 3'-Chloro-[1,1'-biphenyl]-3-carbaldehyde, is an aromatic compound featuring a biphenyl core. This structure is functionalized with a chlorine atom on one phenyl ring and a formyl (aldehyde) group on the other, both at the meta-position. This specific arrangement of functional groups makes it a valuable and versatile intermediate in the synthesis of more complex molecular architectures.

Key Identifiers and Properties

The fundamental properties and identifiers for this compound are summarized below. These values are critical for both theoretical modeling and practical laboratory applications.

| Property | Value | Source |

| IUPAC Name | 3'Chloro-[1,1'-biphenyl]-3-carbaldehyde | N/A |

| CAS Number | 400745-60-0 | [1] |

| Molecular Formula | C₁₃H₉ClO | Derived |

| Molecular Weight | 216.66 g/mol | Derived |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 106-109 °C | [2] |

| Boiling Point | 137 °C at 3 torr | [2]* |

*Note: Physical property data is for the isomeric compound 4-(3-Chlorophenyl)benzaldehyde and should be considered an approximation.

Spectroscopic Characterization

Definitive structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific spectra for this compound are not widely published, its structure allows for the confident prediction of key spectroscopic features based on well-established principles.[3][4]

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show strong, characteristic absorption bands for the aldehyde group. A sharp peak around 1700-1710 cm⁻¹ corresponds to the C=O carbonyl stretch. Additionally, two weaker C-H stretching bands for the aldehyde proton should appear between 2700-2850 cm⁻¹ .[5] Aromatic C-H and C=C stretching vibrations will be present in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The C-Cl stretch will appear in the fingerprint region, typically below 800 cm⁻¹.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The proton NMR spectrum will provide clear diagnostic signals. The most downfield signal will be a singlet for the aldehyde proton (–CHO) , expected around δ 9.9-10.1 ppm . The aromatic region (δ 7.0-8.0 ppm) will display a complex pattern of multiplets corresponding to the eight protons on the disubstituted biphenyl rings.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : The carbon NMR spectrum will be distinguished by the aldehyde carbonyl carbon signal significantly downfield, around δ 190-195 ppm . The spectrum will also show twelve distinct signals in the aromatic region (δ 120-145 ppm) for the carbons of the biphenyl core.

-

Mass Spectrometry (MS) : Electron Ionization (EI) mass spectrometry should reveal a molecular ion peak (M⁺) at m/z ≈ 216 , corresponding to the molecular weight. A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak) would also be expected.

Synthesis via Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for constructing the biphenyl core of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This Nobel Prize-winning methodology provides a robust pathway for forming carbon-carbon bonds between aryl halides and arylboronic acids.

The synthesis involves the reaction of 3-bromobenzaldehyde with 3-chlorophenylboronic acid in the presence of a palladium catalyst and a base.

Experimental Workflow Diagram

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

Detailed Protocol

-

Vessel Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzaldehyde (1.0 eq), 3-chlorophenylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.02 eq).

-

Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition : Add a degassed solvent mixture, such as toluene, ethanol, and water (e.g., in a 4:1:1 ratio), via cannula or syringe.

-

Reaction : Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring.

-

Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Work-up : Upon completion, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Isolation : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification : Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system or by recrystallization to yield pure this compound.

Mechanistic Insight: The Suzuki Catalytic Cycle

The success of the Suzuki coupling lies in its well-defined catalytic cycle, which efficiently constructs the C-C bond while regenerating the active catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromobenzaldehyde, forming a Pd(II) complex. This is often the rate-limiting step.

-

Transmetalation : The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its 3-chlorophenyl group to the palladium center, displacing the halide.

-

Reductive Elimination : The two organic groups (the benzaldehyde and chlorophenyl moieties) are eliminated from the palladium center, forming the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.

Applications in Research and Drug Development

Substituted biphenyls are privileged structures in medicinal chemistry and materials science due to their rigid yet conformationally flexible nature.[1] this compound serves as a key precursor for a variety of high-value compounds.

-

Medicinal Chemistry : The biphenyl motif is central to numerous pharmaceuticals, including the anti-inflammatory drug flurbiprofen and the fungicide boscalid.[1] Aldehydes are highly versatile functional groups that can be readily converted into amines, alcohols, carboxylic acids, and heterocycles. This compound is therefore an ideal starting point for synthesizing libraries of novel biphenyl derivatives for screening as potential drug candidates. For instance, it could be used in the synthesis of analogues of trazodone, an antidepressant, where arylpiperazine moieties are key pharmacophores.[6]

-

Materials Science : Biphenyl derivatives are foundational components in the development of liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers. The specific substitution pattern of this compound can be used to fine-tune the electronic and photophysical properties of these materials.

Safety, Handling, and Disposal

As a fine chemical intermediate, this compound requires careful handling in a controlled laboratory environment. While specific toxicity data for this compound is limited, information from related structures like 3-chlorobenzaldehyde provides a strong basis for safety protocols.[7][8][9][10]

Hazard Identification

Based on analogous compounds, this compound should be treated as a hazardous substance with the following GHS classifications:

Signal Word: Warning

Recommended Handling and Storage

-

Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[7] Facilities should be equipped with an eyewash station and safety shower.[7]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[7][9]

-

Handling Precautions : Avoid contact with skin, eyes, and clothing.[7] Avoid breathing dust or fumes. Wash hands thoroughly after handling.[7]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances and sources of ignition.[7]

Disposal

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[8] Disposal should be handled by a licensed professional waste disposal service.

References

- 1. This compound | 400745-60-0 | Benchchem [benchchem.com]

- 2. chemwill.lookchem.com [chemwill.lookchem.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. youtube.com [youtube.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity [mdpi.com]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. lobachemie.com [lobachemie.com]

Solubility of 3-(3-Chlorophenyl)benzaldehyde in organic solvents

An In-Depth Technical Guide to the Solubility of 3-(3-Chlorophenyl)benzaldehyde in Organic Solvents

Introduction: Understanding the Medium for the Message

This compound (CAS No. 587-04-2), a substituted aromatic aldehyde, serves as a critical building block in various synthetic pathways, particularly in the development of dyes and pharmaceutical intermediates.[1] Its utility in a laboratory or industrial setting is fundamentally governed by its behavior in solution. For researchers in organic synthesis and drug development, a comprehensive understanding of a compound's solubility is not merely academic; it is the cornerstone of reaction design, purification strategy, process scale-up, and formulation development. The ability to dissolve a reactant dictates the choice of reaction vessel, stirring mechanism, and work-up procedure. In crystallization, solubility characteristics determine the selection of an appropriate solvent system to achieve high yield and purity.

This guide, written from the perspective of a Senior Application Scientist, provides a deep dive into the solubility profile of this compound. We will move beyond simple declarations of "soluble" or "insoluble" to explore the underlying physicochemical principles that dictate its behavior. This document provides theoretical grounding, predictive analysis, and actionable experimental protocols for scientists to characterize this key intermediate in their own laboratories.

Physicochemical Characteristics: The Blueprint for Solubility

A molecule's structure dictates its physical properties, which in turn govern its solubility. The key physicochemical parameters for this compound are summarized below. These values provide the first clues to its behavior in various solvents.

| Property | Value | Reference |

| CAS Number | 587-04-2 | [2][3] |

| Molecular Formula | C₇H₅ClO | [1][3] |

| Molecular Weight | 140.57 g/mol | [1][2] |

| Form | Liquid | [1][2] |

| Appearance | Clear colorless to light yellow | [1] |

| Melting Point | 9-12 °C (lit.) | [1][2] |

| Boiling Point | 213-214 °C (lit.) | [1][2] |

| Density | 1.241 g/mL at 25 °C (lit.) | [1][2] |

| logP (octanol/water) | 2.44 | |

| Water Solubility | Insoluble | [1] |

The most telling property here is the octanol-water partition coefficient (logP) of 2.44. A positive logP value indicates a preference for a non-polar environment (octanol) over a polar one (water), classifying the compound as hydrophobic. This is consistent with its observed insolubility in water and provides a strong basis for predicting its solubility in organic solvents.[1]

The "Like Dissolves Like" Principle: A Predictive Framework

The adage "like dissolves like" is the guiding principle for predicting solubility.[4] It means that substances with similar polarities are more likely to be soluble in one another. Organic molecules can be viewed as a balance between polar and non-polar regions.

-

This compound's Structure: This molecule contains a large, non-polar benzene ring. The chlorine atom and the aldehyde group (-CHO) introduce some polarity due to the electronegativity of oxygen and chlorine. However, the overall character of the molecule is dominated by the non-polar aromatic system.

-

Solvent Classes:

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. They are expected to be excellent solvents for the non-polar this compound.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate): These solvents have dipole moments but lack O-H or N-H bonds for hydrogen bonding. They are effective at dissolving compounds with some polarity and are predicted to be good solvents for this compound.

-

Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents have strong dipole moments and can act as hydrogen bond donors. While ethanol and methanol will likely dissolve the compound due to their organic character, water, with its strong hydrogen-bonding network, is a very poor solvent for hydrophobic molecules like this one.[5][6]

-

Based on this framework, a predicted qualitative solubility profile can be constructed.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Insoluble | The molecule's high hydrophobicity (logP > 0) and lack of significant hydrogen bonding capability prevent it from disrupting water's strong intermolecular forces.[1] |

| Hexane | Non-Polar | Soluble | The non-polar nature of hexane is highly compatible with the large aromatic ring of the solute. |

| Toluene | Non-Polar (Aromatic) | Very Soluble | The aromatic structures of both solvent and solute lead to favorable π-stacking interactions, enhancing solubility. |

| Diethyl Ether | Slightly Polar Aprotic | Soluble | A good general-purpose solvent for moderately non-polar organic compounds. |

| Acetone | Polar Aprotic | Soluble | The ketone group can interact with the aldehyde group of the solute, making it an effective solvent. |

| Ethyl Acetate | Polar Aprotic | Soluble | Often used in chromatography and extractions for compounds of similar polarity. |

| Dichloromethane | Polar Aprotic | Very Soluble | Its ability to dissolve a wide range of organic compounds makes it a strong candidate. |

| Methanol / Ethanol | Polar Protic | Soluble | The alkyl portion of the alcohol is compatible with the solute, overcoming the polarity of the hydroxyl group. |

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to experimentally verify the predicted solubility profile. It is a foundational technique in organic chemistry for characterizing an unknown compound.[7][8]

Objective: To determine the solubility of this compound in a range of common laboratory solvents.

Materials:

-

This compound

-

Small test tubes (13x100 mm) and rack

-

Graduated cylinder or micropipettes

-

Vortex mixer

-

Solvents: Deionized Water, Methanol, Toluene, Hexane, Acetone, Dichloromethane

Procedure:

-

Preparation: Label a series of clean, dry test tubes, one for each solvent to be tested.

-

Solute Addition: Add approximately 25 mg of this compound to each test tube. For this liquid compound, this equates to roughly 20 µL (using its density of 1.241 g/mL).

-

Solvent Addition: Add the test solvent to the corresponding tube in 0.25 mL increments.

-

Mixing: After each addition, cap the test tube and vortex for 30 seconds to ensure thorough mixing.

-

Observation: Visually inspect the solution against a contrasting background.

-

Soluble: The solution is a single, clear phase with no visible droplets of undissolved solute.

-

Partially Soluble: The solution appears cloudy, or a significant portion of the solute has dissolved, but some remains.

-

Insoluble: Two distinct phases are visible, or the solute shows no sign of dissolving.

-

-

Incremental Addition: Continue adding solvent in 0.25 mL increments up to a total volume of 1.0 mL, vortexing and observing after each addition.

-

Recording Data: Record the results for each solvent. A common threshold for declaring a compound "soluble" is if it dissolves at a concentration of ≤ 50 mg/mL.

This workflow provides a rapid and reliable method for mapping the qualitative solubility of the compound.

Caption: Workflow for Qualitative Solubility Testing.

Experimental Protocol: Quantitative Solubility by the Shake-Flask Method

While qualitative tests are useful, drug development and process chemistry require precise, quantitative data. The isothermal shake-flask method is a well-established technique for determining equilibrium solubility.[9] The following protocol outlines how to generate this critical data.

Objective: To determine the exact solubility (e.g., in mg/mL) of this compound in a specific organic solvent at a controlled temperature.

Core Principle: An excess of the solute is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated supernatant is then filtered and its concentration is determined analytically.

Materials:

-

This compound

-

Solvent of interest (e.g., Ethanol)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Procedure:

Part A: Sample Preparation & Equilibration

-

Add Excess Solute: To a series of vials, add a known amount of the solvent (e.g., 5.0 mL). Add an excess of this compound to each vial, ensuring a significant amount of undissolved material remains at the bottom. This is critical to ensure equilibrium with a solid/liquid phase is achieved.

-

Equilibration: Seal the vials tightly and place them in the temperature-controlled orbital shaker (e.g., set to 25 °C and 200 RPM).

-

Agitation Time: Allow the samples to agitate for at least 24 hours. A preliminary time-course experiment (analyzing samples at 12, 24, and 48 hours) is recommended to confirm that equilibrium has been reached (i.e., the concentration no longer increases with time).

Part B: Sample Analysis

-

Sedimentation: Remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled bath for at least 2 hours to allow undissolved material to settle.

-

Filtration: Carefully draw a sample from the clear supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material. Collect the filtrate into a clean analysis vial. This step is crucial to remove any microscopic particulates that would artificially inflate the concentration measurement.

-

Dilution: Accurately dilute the filtrate with the solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).

-

Quantification: Analyze the diluted sample using a pre-validated analytical method. Calculate the concentration of the original, undiluted supernatant based on the dilution factor. The result is the equilibrium solubility of the compound in that solvent at that temperature.

Caption: Workflow for Quantitative Shake-Flask Solubility.

Safety and Handling Precautions

As a responsible scientist, safe handling is paramount. This compound is classified as a hazardous substance.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10][11]

-

Precautionary Measures:

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[10][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[11]

-

Handling: Avoid contact with skin, eyes, and clothing.[11] Prevent inhalation of vapors. Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[10]

-

Always consult the most current Safety Data Sheet (SDS) for the material before beginning any experimental work.[10][11][12]

Conclusion

This compound is a hydrophobic, non-polar molecule with negligible solubility in water but good to excellent solubility in a wide range of common organic solvents, from non-polar hydrocarbons like hexane to polar aprotic solvents like acetone. This solubility profile is a direct consequence of its molecular structure, dominated by the non-polar aromatic ring. While predictive frameworks provide a strong starting point, this guide provides detailed, actionable protocols for both qualitative and quantitative solubility determination. Armed with this information and these methodologies, researchers can confidently select appropriate solvent systems for synthesis, purification, and formulation, enabling more efficient and effective scientific development.

References

- 1. 3-Chlorobenzaldehyde | 587-04-2 [chemicalbook.com]

- 2. 3-氯苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. 3-Chlorobenzaldehyde | C7H5ClO | CID 11477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. www1.udel.edu [www1.udel.edu]

- 9. youtube.com [youtube.com]

- 10. lobachemie.com [lobachemie.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Thermodynamic Stability of 3-(3-Chlorophenyl)benzaldehyde

This technical guide provides a comprehensive analysis of the thermodynamic stability of 3-(3-Chlorophenyl)benzaldehyde, a key consideration for its application in research, drug development, and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, computational methodologies, and practical experimental protocols.

Introduction: The Critical Role of Thermodynamic Stability

The thermodynamic stability of an active pharmaceutical ingredient (API) or a key chemical intermediate like this compound is a cornerstone of its viability for further development. It dictates the material's shelf-life, influences its formulation, and is a critical parameter for regulatory approval. An unstable compound can lead to degradation, resulting in loss of potency, the formation of potentially toxic impurities, and altered bioavailability. Therefore, a thorough understanding and characterization of the thermodynamic landscape of this molecule are paramount.

This guide will navigate the multifaceted approach to determining the thermodynamic stability of this compound, encompassing predictive computational modeling and empirical experimental verification. We will explore not only the "how" but, more importantly, the "why" behind the selection of specific analytical techniques and experimental designs.

Physicochemical Properties and Thermodynamic Parameters

A foundational understanding of the physicochemical properties of this compound is essential for any stability assessment. While specific experimental data for this compound is not extensively available in the public domain, we can infer its properties from closely related analogs and theoretical calculations.

Table 1: Physicochemical and Thermodynamic Properties of this compound and Related Compounds

| Property | This compound (Predicted/Estimated) | 3-Chlorobenzaldehyde (Experimental) |

| Molecular Formula | C₁₃H₉ClO | C₇H₅ClO[1] |

| Molecular Weight | 216.66 g/mol | 140.57 g/mol [1][2] |

| Melting Point (°C) | Estimated to be a low-melting solid or high-boiling liquid | 9-12[2] or 17-18[3] |

| Boiling Point (°C) | > 215 | 213-215[3] |

| Enthalpy of Formation (liquid, kJ/mol) | Not available | -105[4] |

| Enthalpy of Combustion (liquid, kJ/mol) | Not available | -3365 to -3366.9[4] |

Note: The data for this compound is estimated based on its structure and the properties of its parent compounds. Experimental verification is highly recommended.

Synthesis and Sample Preparation for Stability Studies

The quality of the starting material is critical for accurate stability testing. A plausible and efficient synthetic route for this compound is the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction is widely used for the formation of C-C bonds between aryl halides and arylboronic acids.[6][7]

Proposed Synthesis: Suzuki-Miyaura Coupling

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a flame-dried round-bottom flask, add 3-bromobenzaldehyde (1.0 eq), 3-chlorophenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen).

-

Solvent and Catalyst Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v). To this suspension, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.

-

Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Theoretical and Computational Approaches to Stability Prediction

Before embarking on extensive experimental studies, computational chemistry offers a powerful and cost-effective means to predict the thermodynamic stability of a molecule.[8] Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are two of the most robust methods for this purpose.

Density Functional Theory (DFT) for Thermodynamic Parameters

DFT calculations can predict various thermodynamic properties, such as the enthalpy of formation, Gibbs free energy, and vibrational frequencies.[9][10] By comparing the energies of the parent molecule and its potential degradation products, a prediction of its thermodynamic stability can be made.

References

- 1. Benzaldehyde, 3-chloro- [webbook.nist.gov]

- 2. 3-氯苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Benzaldehyde, 3-chloro- [webbook.nist.gov]

- 5. This compound | 400745-60-0 | Benchchem [benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Reported synthesis pathways for 3-(3-Chlorophenyl)benzaldehyde

An In-depth Technical Guide to the Synthesis of 3-(3-Chlorophenyl)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways reported for this compound (CAS No: 400745-60-0), a valuable biphenyl carbaldehyde intermediate in the fields of medicinal chemistry and materials science.[1] The biphenyl scaffold is a privileged structure in numerous pharmaceuticals and advanced materials, making efficient and scalable access to functionalized derivatives like the title compound a critical objective for research and development professionals.[1] This document delineates three core synthetic strategies: the highly efficient Suzuki-Miyaura cross-coupling, a classic Grignard reagent-based approach, and a functional group interconversion via oxidation of the corresponding benzyl alcohol. Each section provides a detailed mechanistic rationale, step-by-step experimental protocols, and expert insights into the causality behind procedural choices, ensuring a blend of theoretical understanding and practical applicability.

Introduction: The Strategic Importance of Biphenyl Carbaldehydes

Biphenyls, characterized by two interconnected phenyl rings, are not merely the sum of their aromatic parts; the linkage allows for unique electronic communication and rotational flexibility, leading to distinct chemical behaviors.[1] The introduction of a highly reactive carbaldehyde (–CHO) group transforms the biphenyl core into a versatile synthetic intermediate, capable of undergoing a vast array of transformations including oxidations, reductions, and condensation reactions.[1] this compound, with its specific substitution pattern, serves as a crucial building block for constructing more complex molecular architectures, particularly in the synthesis of targeted therapeutics and novel polymers.[1] The primary challenge in its synthesis lies in the strategic formation of the central carbon-carbon bond between the two phenyl rings.

Pathway I: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction represents the state-of-the-art methodology for constructing biaryl systems.[2] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering high functional group tolerance, excellent yields, and the use of relatively non-toxic and stable boronic acid reagents.[3][4] For the synthesis of this compound, this is arguably the most direct and efficient route.[1]

Mechanistic Principle & Strategy

The reaction couples two key fragments: 3-bromobenzaldehyde and 3-chlorophenylboronic acid. The choice of a bromide over a chloride for the aryl halide component is strategic; the C-Br bond is more readily activated by the palladium catalyst in the oxidative addition step of the catalytic cycle compared to the more robust C-Cl bond. 3-Chlorophenylboronic acid is a commercially available and stable coupling partner.

Diagram of the Suzuki-Miyaura Pathway

Caption: Suzuki-Miyaura coupling for this compound synthesis.

Quantitative Data for Suzuki-Miyaura Coupling

| Parameter | Condition | Rationale / Comment | Reference |

| Aryl Halide | 3-Bromobenzaldehyde | More reactive than the corresponding chloride. | [1] |

| Boronic Acid | 3-Chlorophenylboronic acid | Stable, commercially available coupling partner. | [1] |

| Catalyst | PdCl₂(dppf)·CH₂Cl₂ (1-5 mol%) | dppf is a robust ligand stabilizing the Pd(0) active species. | [3] |

| Base | Cs₂CO₃ or K₂CO₃ (2-3 eq.) | Activates the boronic acid for transmetalation. | [3] |

| Solvent | THF/H₂O (10:1) or DME | Aqueous conditions are often beneficial for this reaction. | [3][5] |

| Temperature | 70-90 °C | Provides thermal energy to drive the catalytic cycle. | [3] |

| Typical Yield | >85% | High efficiency is a hallmark of this reaction. | [5] |

Detailed Experimental Protocol

This protocol is a representative example based on established procedures for similar Suzuki-Miyaura couplings.[3]

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 3-bromobenzaldehyde (1.0 eq.), 3-chlorophenylboronic acid (1.2 eq.), and Cesium Carbonate (Cs₂CO₃, 2.5 eq.).

-

Catalyst Addition: Add the palladium catalyst, for example, PdCl₂(dppf)·CH₂Cl₂ (0.02 eq.).

-

Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. Add the degassed solvent system (e.g., a 10:1 mixture of Tetrahydrofuran and Water) via cannula.

-

Reaction: Heat the reaction mixture to 80 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature and dilute with water. Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Pathway II: Grignard Reaction

The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds.[6] It involves the reaction of a highly nucleophilic organomagnesium halide (Grignard reagent) with an electrophilic carbon, such as a carbonyl group.[7] While powerful, this pathway requires careful substrate consideration, particularly the need to protect reactive functional groups.

Mechanistic Principle & Strategy

This strategy involves the reaction between a Grignard reagent derived from 1-bromo-3-chlorobenzene and an electrophile providing the benzaldehyde moiety. A critical consideration is that the aldehyde group is incompatible with the Grignard reagent; it would be attacked by the nucleophile.[7][8] Therefore, the aldehyde must be "protected" as a non-reactive functional group, such as an acetal, which can be removed in a final step. The synthesis of the necessary 3-bromobenzaldehyde diethyl acetal precursor can be achieved through standard methods from 3-bromobenzaldehyde.[9]

Diagram of the Grignard Pathway

Caption: Multi-step synthesis via a Grignard reaction with a protected aldehyde.

Detailed Experimental Protocol

This protocol is a representative example based on standard Grignard reaction procedures.[8][10]

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.5 eq.) in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

-

Add a small volume of anhydrous tetrahydrofuran (THF).

-

Add a solution of 1-bromo-3-chlorobenzene (1.0 eq.) in anhydrous THF dropwise to the magnesium suspension. The reaction is often initiated with a small crystal of iodine or gentle warming.

-

Once initiated, maintain a gentle reflux by controlling the rate of addition. After the addition is complete, continue to stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Coupling Reaction:

-

Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of 3-bromobenzaldehyde diethyl acetal (1.1 eq.) in anhydrous THF dropwise to the Grignard solution.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

-

Work-up and Deprotection:

-

Carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Add a sufficient amount of aqueous acid (e.g., 2M HCl) to hydrolyze the acetal protecting group. Stir vigorously for 1-2 hours until TLC analysis indicates complete deprotection.

-

Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil by column chromatography to yield the final product.

-

Pathway III: Oxidation of 3-(3-Chlorophenyl)benzyl alcohol

This pathway is a functional group interconversion, relying on the availability of the corresponding biphenyl benzyl alcohol precursor, 3-(3-chlorophenyl)benzyl alcohol.[11] The synthesis of this alcohol would typically be achieved via methods similar to those described above (e.g., Suzuki coupling of (3-bromophenyl)methanol with 3-chlorophenylboronic acid). The final step is a selective oxidation of the primary alcohol to the aldehyde.

Mechanistic Principle & Strategy

The key to this step is selecting a mild oxidizing agent that converts the primary alcohol to an aldehyde without over-oxidation to the corresponding carboxylic acid. Several reagent systems are suitable for this transformation. The choice of reagent often depends on factors like scale, cost, and tolerance of other functional groups.

Diagram of the Oxidation Pathway

Caption: Final step synthesis via oxidation of the corresponding alcohol.

Comparison of Mild Oxidizing Agents

| Oxidizing Agent/System | Description | Advantages | Disadvantages | Reference |

| PCC (Pyridinium chlorochromate) | A complex of chromium trioxide with pyridine and HCl. | Reliable, high yields for primary alcohols. | Chromium waste is toxic and carcinogenic. | [12] |

| Swern Oxidation | Uses oxalyl chloride or trifluoroacetic anhydride, DMSO, and a hindered base (e.g., Et₃N). | Metal-free, very mild conditions. | Requires low temperatures (-78 °C), produces foul-smelling dimethyl sulfide. | [12] |

| TEMPO/NaOCl | A catalytic system using (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical with a stoichiometric oxidant like bleach. | Catalytic in TEMPO, metal-free, environmentally benign. | Can be sensitive to reaction conditions. | [13] |

| MnO₂ | Manganese dioxide. | Selective for benzylic and allylic alcohols, inexpensive. | Requires a large excess of reagent, reaction times can be long. | [14] |

Detailed Experimental Protocol (Using PCC)

This protocol is a representative example and appropriate safety precautions for handling chromium reagents must be taken.

-

Setup: To a round-bottom flask containing a solution of 3-(3-chlorophenyl)benzyl alcohol (1.0 eq.) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC, 1.5 eq.) in one portion.

-

Reaction: Stir the resulting dark mixture at room temperature for 2-4 hours. Monitor the reaction's completion by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter the suspension through a pad of silica gel or Celite to remove the chromium tars.

-

Purification: Wash the filter cake thoroughly with additional diethyl ether. Combine the filtrates and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Summary and Conclusion

This guide has detailed three distinct and viable synthetic pathways for the preparation of this compound.

-

The Suzuki-Miyaura Cross-Coupling stands out as the most efficient and versatile method, benefiting from high yields and broad functional group compatibility. It is the recommended pathway for most research and development applications.

-

The Grignard Reaction provides a classic alternative for carbon-carbon bond formation. While effective, its primary drawback is the necessity of a protection-deprotection sequence for the aldehyde functionality, adding steps and potentially lowering the overall yield.

-

The Oxidation of the corresponding benzyl alcohol is an excellent final-step strategy if the alcohol precursor is readily available. The choice of a mild oxidizing agent is critical to prevent the formation of the carboxylic acid byproduct.

The optimal choice of synthetic route will ultimately depend on the specific project requirements, including scale, cost of starting materials, available equipment, and environmental considerations.

References

- 1. This compound | 400745-60-0 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Bentham Science [benthamscience.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Synthesis Of Grignard Reagent And Benzaldehyde - 1620 Words | Bartleby [bartleby.com]

- 9. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. 3-(3-Chlorophenyl)benzyl alcohol | 773872-37-0 [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Key structural features of the 3-(3-Chlorophenyl)benzaldehyde molecule

An In-depth Technical Guide to the Core Structural Features of 3-(3-Chlorophenyl)benzaldehyde

Introduction and Molecular Identity

This compound is a biaryl aldehyde, a class of organic compounds recognized for their versatile applications as building blocks in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials like liquid crystals and organic light-emitting diodes (OLEDs).[1] The core structure consists of two phenyl rings linked by a single carbon-carbon bond, with a formyl (aldehyde) group on one ring and a chlorine atom on the other, both at the meta-position relative to the inter-ring bond. This specific arrangement of functional groups imparts a unique combination of steric and electronic properties that dictate its conformation, reactivity, and potential applications.

This guide will dissect the molecule's structure from first principles, combining established chemical theory with data from analogous compounds to provide a holistic understanding for research and application purposes.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 400745-60-0 | [1] |

| Molecular Formula | C₁₃H₉ClO | [2] |

| Molecular Weight | 216.66 g/mol | [2] |

| Canonical SMILES | C1=CC(=CC(=C1)C2=CC(=CC=C2)C=O)Cl | [2] |

Conformational Analysis: The Biaryl Axis

A defining structural feature of biphenyl compounds is the rotation around the central C1-C1' single bond. In this compound, the absence of bulky ortho-substituents means the barrier to this rotation is relatively low. However, the molecule is not entirely planar in its lowest energy state.

Key Conformational Insights:

-

Steric Hindrance: Even the ortho-hydrogens on adjacent rings create steric repulsion, forcing the rings out of plane to achieve a more stable conformation.[3]

-

Dihedral Angle: The most stable conformation for unsubstituted biphenyl involves a dihedral angle of approximately 45°.[3] This angle represents a fine balance between the destabilizing steric hindrance of a planar conformation (0°) and the loss of π-conjugation at a fully twisted (90°) conformation. For this compound, a similar twisted conformation is expected.

-

Atropisomerism: While this molecule rapidly interconverts between its enantiomeric twisted forms at room temperature, the principle of atropisomerism is crucial in more sterically hindered biphenyls, where rotation is restricted enough to allow for the isolation of stable conformational isomers.[3]

The diagram below illustrates the rotational dynamics around the central C-C bond, highlighting the energetic trade-offs that define the molecule's preferred conformation.

Caption: Relationship between dihedral angle and conformational energy.

Spectroscopic Signature Analysis

While experimental spectra for this compound are not widely available in public databases, its key spectroscopic features can be reliably predicted based on the well-understood contributions of its constituent functional groups.

Predicted ¹H NMR Spectrum (in CDCl₃)

The proton NMR spectrum is expected to show signals in two main regions: the aromatic region and the highly deshielded aldehyde region.

| Proton | Predicted Shift (δ, ppm) | Multiplicity | Key Insights |

| Aldehyde (-CHO) | 9.9 – 10.1 | Singlet (s) | The strong electron-withdrawing nature of the carbonyl oxygen and the magnetic anisotropy of the phenyl ring cause a significant downfield shift. |

| Aromatic (Ar-H) | 7.2 – 8.0 | Complex Multiplets (m) | Eight aromatic protons on two distinct, coupled spin systems would result in a complex series of overlapping signals. Protons ortho to the aldehyde group will be the most deshielded within this region. |

Predicted ¹³C NMR Spectrum (in CDCl₃)

The carbon NMR spectrum will be characterized by the downfield signal of the carbonyl carbon and a series of signals for the twelve aromatic carbons.

| Carbon | Predicted Shift (δ, ppm) | Key Insights |

| Carbonyl (C=O) | 190 – 195 | The most deshielded carbon in the molecule due to the double bond to highly electronegative oxygen. |

| C-Cl | 134 – 136 | The carbon directly attached to chlorine experiences a moderate deshielding effect. |

| Aromatic (Ar-C) | 125 – 140 | The remaining ten aromatic carbons will appear in this range. The quaternary carbons linking the rings will be at the downfield end of this range. |

Predicted Infrared (IR) Spectrum

The IR spectrum provides definitive evidence for the presence of the key functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| Aromatic C-H | 3100 – 3000 | Stretch | Medium |

| Aldehyde C-H | 2850 – 2820 & 2750 - 2720 | Stretch (Fermi Doublet) | Weak-Medium |

| Carbonyl C=O | 1710 – 1690 | Stretch | Strong, Sharp |

| Aromatic C=C | 1600 – 1450 | Ring Stretch | Medium |

| C-Cl | 800 – 700 | Stretch | Strong |

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry would reveal the molecular weight and the presence of chlorine.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 216, corresponding to the molecular weight of the compound with the ³⁵Cl isotope.

-

Isotope Peak (M⁺+2): A characteristic peak will appear at m/z = 218, with an intensity approximately one-third of the molecular ion peak. This M⁺/(M⁺+2) ratio of ~3:1 is a definitive signature for a molecule containing a single chlorine atom.

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the reactivity of its aldehyde group and the biphenyl scaffold.

Reactivity of the Aldehyde Group

The aldehyde is the primary site for chemical transformations. Aromatic aldehydes are generally less reactive towards nucleophiles than their aliphatic counterparts due to resonance stabilization from the aromatic ring.[4][5][6] However, they readily undergo a wide range of important reactions:

-

Oxidation: Can be easily oxidized to the corresponding 3-(3-chlorophenyl)benzoic acid using agents like potassium permanganate (KMnO₄) or Jones reagent.

-

Reduction: Can be reduced to 3-(3-chlorophenyl)benzyl alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Nucleophilic Addition: Reacts with nucleophiles like Grignard reagents, organolithium compounds, and cyanides to form secondary alcohols or cyanohydrins.

-

Condensation Reactions: Participates in aldol and Claisen-Schmidt condensations to form α,β-unsaturated carbonyl compounds, and reacts with amines to form Schiff bases (imines).

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for constructing the biaryl scaffold of this molecule is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This involves the reaction of an aryl halide with an arylboronic acid.

Workflow: Synthesis of this compound

Caption: A typical workflow for the synthesis of the target molecule.

Detailed Experimental Protocol:

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-chlorophenylboronic acid (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base such as K₂CO₃ (2.0-3.0 eq.).

-

Reagent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

-

Substrate Addition: Add 3-bromobenzaldehyde (1.0-1.2 eq.) to the mixture via syringe.

-

Reaction: Heat the reaction mixture with vigorous stirring at 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Conclusion

The structural features of this compound are defined by the interplay between its three core components: the biphenyl scaffold, the aldehyde functional group, and the chloro-substituent. Its non-planar, twisted conformation is a direct consequence of the steric and electronic balance inherent to biphenyl systems. The aldehyde group serves as the primary hub for chemical reactivity, enabling a vast array of synthetic transformations. This molecule's architecture makes it a valuable and versatile intermediate for developing novel compounds in medicinal chemistry and materials science, with the Suzuki-Miyaura coupling providing a reliable and efficient synthetic route for its preparation.

References

- 1. This compound | 400745-60-0 | Benchchem [benchchem.com]

- 2. 3-(4-Chlorophenyl)benzaldehyde | C13H9ClO | CID 1394238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl - askIITians [askiitians.com]

- 5. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE [vedantu.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Introduction: The Strategic Value of a Bifunctional Biphenyl Intermediate

An In-Depth Technical Guide to 3-(3-Chlorophenyl)benzaldehyde for Advanced Research

In the landscape of medicinal chemistry and materials science, the biphenyl scaffold is a cornerstone, prized for its structural rigidity and metabolic stability.[1][2] The strategic introduction of functional groups onto this core structure creates versatile building blocks essential for modern drug discovery and organic synthesis. This compound (CAS: 400745-60-0) emerges as a particularly valuable intermediate, integrating three key chemical features: a biphenyl core for structural anchoring, a reactive aldehyde for synthetic diversification, and a chlorophenyl moiety to modulate electronic properties and metabolic stability.[3][4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, focusing on its commercial availability, quality considerations, synthesis, and applications as a precursor for developing complex, biologically active molecules.

Chemical Identity and Properties

A precise understanding of a chemical's properties is foundational to its effective use in synthesis and research. The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 400745-60-0 | [5] |

| IUPAC Name | 3'-Chloro-[1,1'-biphenyl]-3-carboxaldehyde | [6] |

| Synonyms | This compound, 3'-Chlorobiphenyl-3-carbaldehyde | [5][7] |

| Molecular Formula | C₁₃H₉ClO | [8] |

| Molecular Weight | 216.66 g/mol | [8] |

| Boiling Point | 362.5 °C at 760 mmHg | [5] |

| Flash Point | 186.9 °C | [5] |

| Density | 1.214 g/cm³ | [5] |

Commercial Availability and Sourcing

This compound is available from several specialized chemical suppliers, typically on a research scale. It is crucial for researchers to source materials of appropriate purity for their specific application, as impurities can significantly impact the outcome of sensitive synthetic and biological experiments. The compound is generally offered with a purity of 95% or greater.

| Supplier | Purity Specification | CAS Number | Notes | URL |

| AKSci | ≥ 95% | 400745-60-0 | For research and development use only. | --INVALID-LINK--[8] |

| Alfa Chemistry | 96% | 400745-60-0 | Offered as a building block for chemical synthesis. | --INVALID-LINK--[5] |

| Apollo Scientific | ≥ 95% | 400745-60-0 | Listed under Aldehydes for R&D. | --INVALID-LINK--[6] |

| Benchchem | Inquire | 400745-60-0 | Positioned as a versatile building block. | --INVALID-LINK--[3] |

Core Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling

The most prevalent and efficient method for constructing the biphenyl core of this molecule is the Suzuki-Miyaura cross-coupling reaction.[3][9] This palladium-catalyzed reaction is favored for its high tolerance of various functional groups—a critical feature when working with a reactive aldehyde—and its use of generally stable and less toxic organoboron reagents.[10]

The logical pathway involves the coupling of an aryl halide with an arylboronic acid. For this compound, the most plausible route is the reaction between 3-bromobenzaldehyde and 3-chlorophenylboronic acid.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. CN106977381A - Synthesis process of o-chlorobenzaldehyde - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound | 400745-60-0 | Benchchem [benchchem.com]

Safety, handling, and storage guidelines for 3-(3-Chlorophenyl)benzaldehyde

An In-Depth Technical Guide to the Safe Handling, Storage, and Use of 3-(3-Chlorophenyl)benzaldehyde

Introduction: A Chemist's Perspective on this compound